Fragment Hit Validation Rate at TRF1–TIN2 Interface
In the XChem fragment screen reported by Casale et al. (2025), 983 fragments were soaked into TRF1 TRFH crystals; 696 datasets were collected at sufficient quality for automated PanDDA analysis, yielding 46 fragment hits across multiple sites, of which only a subset bound specifically at the TRF1–TIN2 protein-protein interface [1]. N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide (designated compound 51, PDB ligand ZU7) was among these validated interface binders and its binding pose was solved at 2.07 Å resolution (PDB 9HCU), demonstrating that the compound meets the stringent crystallographic validation criteria applied across the entire fragment library [2].
| Evidence Dimension | Fragment hit rate and crystallographic validation status at TRF1–TIN2 interface |
|---|---|
| Target Compound Data | Compound 51 (ZU7): Confirmed XChem hit at TRF1–TIN2 interface; 2.07 Å crystal structure deposited as PDB 9HCU; real-space correlation coefficient 0.768; real-space R factor 0.172 |
| Comparator Or Baseline | Total XChem library: 983 fragments screened; 696 datasets analyzed; 46 fragment hits (4.7% hit rate overall); subset at TRF1–TIN2 interface not individually enumerated but represents minority of total hits |
| Quantified Difference | Target compound belongs to the validated minority (~≤4.7%) of fragments producing interpretable electron density at any TRF1 TRFH site; the vast majority (~>95%) of fragments, including many piperazine-containing analogs, failed to show binding in this system |
| Conditions | TRF1 TRFH domain crystals (space group P3121); 10% DMSO tolerance; fragment soak concentration and duration as per XChem protocol; PanDDA automated hit detection; X-ray diffraction at Diamond Light Source I04-1 beamline |
Why This Matters
Procurement of fragments lacking crystallographic validation in the target system carries a high risk of false-negative or non-reproducible binding results; this compound's experimentally verified binding pose eliminates that uncertainty for TRF1-focused campaigns.
- [1] Casale G, Liu M, Le Bihan Y-V, et al. Discovery of first-in-class inhibitors of the TRF1:TIN2 protein:protein interaction by fragment screening. Scientific Reports. 2025;15:40922. Primary XChem screen: 983 fragments, 696 datasets, 46 hits across multiple sites. View Source
- [2] RCSB PDB Ligand Validation Report. 9HCU ZU7: real-space correlation coefficient 0.768; real-space R factor 0.172; RMSZ bond-length 0.31; RMSZ bond-angle 0.59; no atomic clashes; 100% model completeness; average occupancy 0.86. View Source
